molecular formula C14H21NO3 B7340145 3-[Bicyclo[4.1.0]heptane-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid

3-[Bicyclo[4.1.0]heptane-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B7340145
M. Wt: 251.32 g/mol
InChI Key: ZXQKOCGKUIBQOG-UHFFFAOYSA-N
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Description

3-[Bicyclo[4.1.0]heptane-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid is a chemical compound with a complex structure. It is commonly known as BCHMCB and is synthesized through a multi-step process. BCHMCB has been the focus of several scientific studies due to its potential applications in drug development and medical research.

Mechanism of Action

The mechanism of action of BCHMCB is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a role in inflammation and pain. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BCHMCB has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to improve cognitive function in animal models of Alzheimer's disease. It has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCHMCB in lab experiments is its anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new pain relievers. Another advantage is its potential use in the treatment of neurodegenerative disorders. However, one of the limitations of using BCHMCB in lab experiments is its complex structure, which makes it difficult to synthesize and study.

Future Directions

There are several future directions for research on BCHMCB. One direction is to further study its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, future research could focus on developing new synthetic methods for BCHMCB that are more efficient and cost-effective.
In conclusion, BCHMCB is a complex chemical compound that has potential applications in drug development and medical research. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new pain relievers, while its potential use in the treatment of neurodegenerative disorders makes it an important area of study for future research.

Synthesis Methods

The synthesis of BCHMCB is a complex process that involves several steps. The first step is the synthesis of 2-ethylcyclobutanone, which is then converted into 2-ethylcyclobutanone oxime. The oxime is then reduced to form 2-ethylcyclobutanone hydroxylamine, which is then reacted with methyl chloroformate to form 2-ethylcyclobutanone oxime methyl carbamate. The final step involves the reaction of 2-ethylcyclobutanone oxime methyl carbamate with bicyclo[4.1.0]hept-2-ene-7-carboxylic acid to form BCHMCB.

Scientific Research Applications

BCHMCB has been the focus of several scientific studies due to its potential applications in drug development and medical research. It has been found to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the development of new pain relievers. BCHMCB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

3-[bicyclo[4.1.0]heptane-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-15(10-5-9(6-10)14(17)18)13(16)11-4-2-3-8-7-12(8)11/h8-12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKOCGKUIBQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)C(=O)O)C(=O)C2CCCC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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